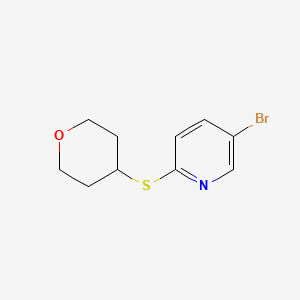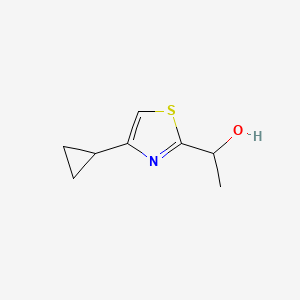
1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol
Descripción general
Descripción
1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol, commonly referred to as CTE, is a synthetic compound that has been gaining attention in recent years due to its potential applications in scientific research. CTE is a cyclic ether that belongs to the thiazole family of compounds and has a unique structure that makes it highly reactive and suitable for a variety of uses in the laboratory.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Studies have focused on the synthesis and crystal structure analysis of compounds containing cyclopropane and thiazole rings, showing the potential of these moieties in the design of novel oligopeptides and other organic compounds. For example, the synthesis and structural characterization of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid demonstrate the unique secondary structures and hydrogen-bonding arrangements these compounds can adopt, which could be relevant for the development of new materials or drugs (Abele, Seiler, & Seebach, 1999).
Catalysis and Chemical Transformations
Compounds featuring cyclopropane and thiazole units have been utilized in catalytic processes and chemical transformations. The gold-catalyzed cyclization of 1-(indol-3-yl)-3-alkyn-1-ols to produce carbazoles is one such example, highlighting the utility of these structures in facilitating complex chemical reactions and synthesizing heterocyclic compounds with potential pharmaceutical applications (Zhang, Tang, Xu, & Shi, 2013).
Antimicrobial Activities
Research into hybrid compounds combining thiazolidine-2,4-dione and cyclopropyl moieties has demonstrated moderate to good antimycobacterial activity against Mycobacterium tuberculosis, underscoring the potential of these compounds in addressing infectious diseases (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).
Potential as Building Blocks
The synthesis of compounds like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one highlights the role of cyclopropyl and related structures as key intermediates in producing agricultural fungicides, indicating their importance in developing new agrochemicals (Ji, Niu, Liu, Wang, & Dai, 2017).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on iron, showcasing the application of such compounds in protecting metals from corrosion. This research is crucial for developing more efficient and environmentally friendly corrosion inhibitors (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Propiedades
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5(10)8-9-7(4-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSKOZTZBUVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



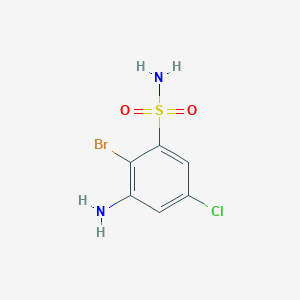

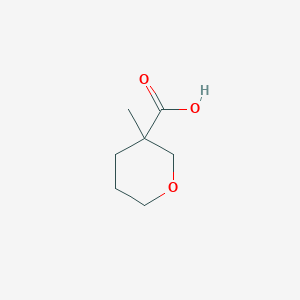
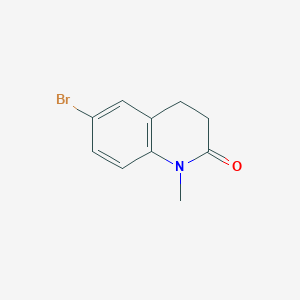
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
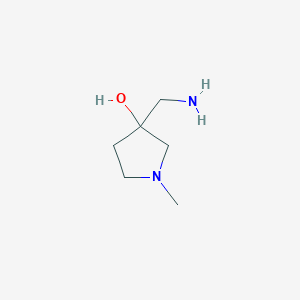
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
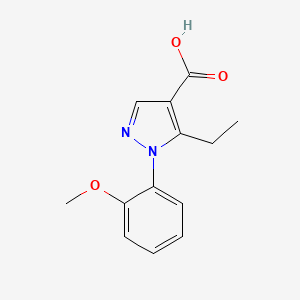
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
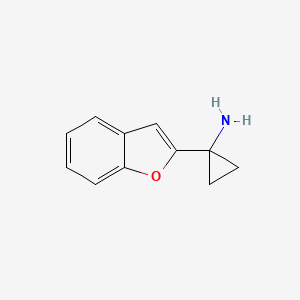
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)
